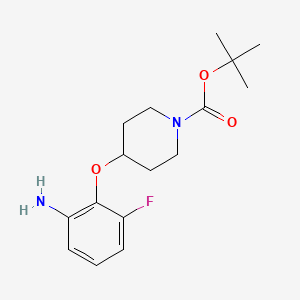

tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate (CAS: 958245-18-6) is a piperidine-based compound featuring a tert-butyl carbamate group and a 2-amino-6-fluorophenoxy substituent. This structure combines a rigid piperidine ring with a sterically bulky tert-butyl group and a fluorinated aromatic moiety.

Properties

IUPAC Name |

tert-butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-9-7-11(8-10-19)21-14-12(17)5-4-6-13(14)18/h4-6,11H,7-10,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWGFWHHMKOHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction where a piperidine derivative is reacted with a fluorinated phenol under basic conditions to form the phenoxy-piperidine intermediate. This intermediate is then subjected to esterification with tert-butyl chloroformate to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents might also be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Reduced amines or alcohols.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceuticals.

Biology: In biological research, it serves as a probe to study receptor-ligand interactions due to its ability to bind to specific biological targets.

Industry: Used in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenoxy group enhances its binding affinity and specificity, while the piperidine ring facilitates its interaction with biological membranes and proteins. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

Hydrogen Bonding and Solubility

- The tert-butyl group counterbalances this by adding hydrophobicity .

- Hydroxy Analog (CAS 1206970-27-5): The hydroxyl group is a stronger H-bond donor than amino, which may lead to different crystal packing behaviors (e.g., denser H-bond networks) . Evidence from hydrogen-bonding studies suggests hydroxylated analogs are more prone to form stable crystalline phases .

- Carbamate Derivative (CAS 1261930-95-3): The carbamate group’s stability under acidic/basic conditions makes it suitable for prolonged storage.

Steric and Electronic Effects

- The tert-butyl group in all three compounds introduces steric hindrance, which may slow nucleophilic attacks or enzymatic degradation.

- Fluorine’s electron-withdrawing effect on the aromatic ring modulates electronic density, influencing reactivity in substitution or coupling reactions .

Research Findings and Inferences

While direct experimental data (e.g., melting points, solubility) are unavailable in the provided evidence, structural comparisons and functional group trends suggest the following:

Bioactivity: The target compound’s amino group may enhance binding to biological targets (e.g., enzymes, receptors) compared to the hydroxyl analog.

Crystallography : The hydroxy analog’s H-bonding propensity aligns with Etter’s rules for crystal engineering, suggesting predictable solid-state behavior .

Stability : The carbamate derivative’s resistance to hydrolysis could make it preferable in formulations requiring long-term stability .

Biological Activity

tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate (CAS No. 1286264-77-4) is a synthetic organic compound characterized by its piperidine ring and fluorinated phenoxy moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a small molecule inhibitor in immunotherapy.

Chemical Structure and Properties

The chemical structure of tert-butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate features several functional groups that contribute to its biological activity:

- Piperidine Ring : A six-membered ring containing nitrogen, which can interact with various biological targets.

- Fluorinated Phenoxy Group : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.

The following table summarizes key physicochemical properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 282.33 g/mol |

| Boiling Point | Predicted 400.1 ± 45.0 °C |

| Density | 1.152 ± 0.06 g/cm³ |

| pKa | 3.94 ± 0.10 |

The biological activity of tert-butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate is primarily attributed to its ability to modulate the function of specific enzymes and receptors. The mechanism involves:

- Binding Interactions : The compound can bind to active or allosteric sites on target proteins, altering their activity.

- Inhibition of Pathways : It has been shown to inhibit pathways associated with cancer cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate exhibit significant anticancer properties:

- Cytotoxicity : Research demonstrated that derivatives of piperidine, including this compound, showed enhanced cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells (FaDu) .

- Apoptosis Induction : The compound has been observed to induce apoptosis, making it a candidate for further development in cancer therapies .

Immunotherapy Potential

The compound is also being explored as a potential small molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint pathway:

- Mechanism : By disrupting the PD-1/PD-L1 interaction, the compound could enhance T-cell activity against tumors, which is critical for effective immunotherapy .

Case Studies

Several case studies have highlighted the effectiveness of piperidine derivatives in clinical settings:

- Case Study on Cancer Treatment : A study involving a piperidine derivative similar to tert-butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate showed improved efficacy compared to traditional chemotherapeutics in preclinical models .

- Immunotherapy Trials : Early-phase trials have indicated that small molecules targeting PD-L1 could provide benefits over monoclonal antibodies due to better tissue penetration and reduced immunogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.